molecular formula C25H26N4O3S2 B2732998 N-(3-fluorobenzyl)-3-methyl-1-(methylsulfonyl)piperidine-3-carboxamide CAS No. 1251549-62-8

N-(3-fluorobenzyl)-3-methyl-1-(methylsulfonyl)piperidine-3-carboxamide

Cat. No.: B2732998
CAS No.: 1251549-62-8
M. Wt: 494.63
InChI Key: BUCAJINPNTZMES-UHFFFAOYSA-N
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Description

N-(3-fluorobenzyl)-3-methyl-1-(methylsulfonyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C25H26N4O3S2 and its molecular weight is 494.63. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation

  • Synthesis of Piperidine Derivatives

    A study explored the synthesis of 1-substituted piperidine derivatives, evaluating their inotropic activity. One derivative demonstrated significant increase in stroke volume, suggesting potential for heart-related therapies (Ji-Yong Liu et al., 2009).

  • Fluoroalkylidene Biomolecules

    Research into the synthesis of fluoroaminosulfones from piperidine and nucleic bases led to the development of fluorinated biomolecules, including a potent DPP-II inhibitor and acyclonucleoside analogues as potential enzyme inhibitors (Anais Prunier et al., 2013).

  • Na+/H+ Antiporter Inhibitors

    A comprehensive investigation synthesized benzoylguanidines as Na+/H+ exchanger inhibitors, offering insights into their structure-activity relationships and potential as adjunctive therapy in acute myocardial infarction treatment (M. Baumgarth et al., 1997).

  • HIV Integrase Inhibitors

    A class of N-benzyl dihydroxypyrimidine carboxamides was designed and synthesized, showing potent inhibition of HIV-integrase, highlighting a novel approach in the treatment of AIDS (P. Pace et al., 2007).

Chemical and Material Science

  • Aromatic Polyamides: The preparation and characterization of aromatic polyamides based on ether-sulfone-dicarboxylic acids demonstrated applications in materials science, revealing their solubility and thermal properties (S. Hsiao et al., 1997).

Radiopharmaceuticals

  • Radiosynthesis of Ligands: Studies on the radiosynthesis of ligands targeting serotonin receptors have been conducted, aiming at developing tracers for γ-emission tomography and offering insights into receptor distributions and potential diagnostic applications (J. Mertens et al., 1994).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-fluorobenzyl)-3-methyl-1-(methylsulfonyl)piperidine-3-carboxamide involves the reaction of 3-methyl-1-(methylsulfonyl)piperidine-3-carboxylic acid with 3-fluorobenzylamine in the presence of a coupling agent such as EDCI or HATU. The resulting intermediate is then treated with acetic anhydride and triethylamine to form the final product.", "Starting Materials": [ "3-methyl-1-(methylsulfonyl)piperidine-3-carboxylic acid", "3-fluorobenzylamine", "EDCI or HATU", "Acetic anhydride", "Triethylamine" ], "Reaction": [ "Step 1: React 3-methyl-1-(methylsulfonyl)piperidine-3-carboxylic acid with EDCI or HATU and 3-fluorobenzylamine in a suitable solvent such as DMF or DCM.", "Step 2: Purify the resulting intermediate by column chromatography or recrystallization.", "Step 3: React the purified intermediate with acetic anhydride and triethylamine in a suitable solvent such as DCM or THF.", "Step 4: Purify the final product by column chromatography or recrystallization." ] }

CAS No.

1251549-62-8

Molecular Formula

C25H26N4O3S2

Molecular Weight

494.63

IUPAC Name

2-[2-ethylsulfanyl-6-(4-methylphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C25H26N4O3S2/c1-6-33-24-27-22-21(34-24)23(31)29(18-9-7-14(2)8-10-18)25(32)28(22)13-19(30)26-20-16(4)11-15(3)12-17(20)5/h7-12H,6,13H2,1-5H3,(H,26,30)

InChI Key

BUCAJINPNTZMES-UHFFFAOYSA-N

SMILES

CCSC1=NC2=C(S1)C(=O)N(C(=O)N2CC(=O)NC3=C(C=C(C=C3C)C)C)C4=CC=C(C=C4)C

solubility

not available

Origin of Product

United States

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